(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl and thiophene groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the yield and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
What sets (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-2-4-17-16(12-20-11-15-5-3-10-24-15)18(23)22(21-17)14-8-6-13(19)7-9-14/h3,5-10,12,21H,2,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPDVKVANDXKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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